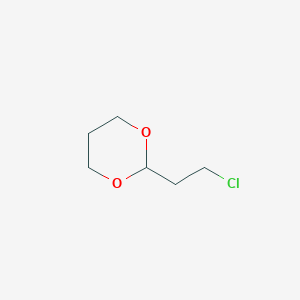

2-(2-Chloroethyl)-1,3-dioxane

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chloroethyl)-1,3-dioxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO2/c7-3-2-6-8-4-1-5-9-6/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOEDYYKJRCADRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60157882 | |

| Record name | 2-(2-Chloroethyl)-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60157882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13297-07-9 | |

| Record name | 2-(2-Chloroethyl)-1,3-dioxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13297-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Chloroethyl)-1,3-dioxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013297079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC246163 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246163 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-Chloroethyl)-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60157882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-chloroethyl)-1,3-dioxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.004 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2-Chloroethyl)-1,3-dioxane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49SE58CG6U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Structural Elucidation and NMR Spectral Dynamics of 2-(2-Chloroethyl)-1,3-dioxane: A Technical Guide

Executive Summary

For researchers and drug development professionals, the accurate structural characterization of synthetic intermediates is a critical quality attribute. 2-(2-Chloroethyl)-1,3-dioxane (CAS: 13297-07-9)[1] is a highly versatile protected aldehyde (3-chloropropanal trimethylene acetal) frequently utilized in Grignard reagent preparation and complex alkylation workflows.

This whitepaper provides an in-depth, expert-level analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts of this compound. Moving beyond simple data tabulation, this guide explores the stereoelectronic causality behind the observed spectral patterns—specifically the locked chair conformation—and establishes a self-validating experimental protocol to ensure data integrity against acid-catalyzed degradation.

Conformational Dynamics: The Root of Spectral Complexity

To interpret the NMR spectra of 2-(2-chloroethyl)-1,3-dioxane accurately, one must first understand its 3D molecular dynamics.

Unlike flexible aliphatic chains, the 1,3-dioxane ring adopts a highly defined chair conformation . According to foundational conformational analyses of saturated heterocycles[2], substituents at the C2 position (the acetal carbon) face severe 1,3-diaxial steric clashes with the axial protons at C4 and C6 if placed in an axial orientation. Consequently, the 2-chloroethyl group exhibits a massive thermodynamic preference for the equatorial position .

Because this equatorial preference effectively "locks" the ring at room temperature, the NMR timescale captures distinct axial and equatorial environments for the ring protons, resulting in complex, highly diagnostic splitting patterns rather than a simple averaged signal.

Caption: Spin-spin coupling network mapping the scalar interactions in 2-(2-chloroethyl)-1,3-dioxane.

1 H NMR Spectral Analysis: Causality and Assignments

The 1 H NMR spectrum (acquired in CDCl 3 at 400 MHz) is defined by the electronegativity of the oxygen and chlorine atoms, combined with the magnetic anisotropy of the locked chair ring.

-

The Acetal Proton (H2): Resonating at ~4.65 ppm , this proton is highly deshielded by the two adjacent strongly electronegative oxygen atoms. Because the 2-chloroethyl group is equatorial, H2 is strictly axial. It couples to the adjacent H1' methylene protons, appearing as a triplet ( 3J≈5.0 Hz).

-

Ring Protons (H4, H5, H6): The C-C bonds of the 1,3-dioxane ring create a magnetic anisotropic shielding cone. Protons in the equatorial plane sit in the deshielding region, while axial protons sit in the shielding region[3]. Therefore, the equatorial protons at C4/C6 (~4.10 ppm ) are shifted significantly downfield compared to their axial counterparts (~3.75 ppm ). The Karplus equation dictates that the axial-axial coupling ( 3Jax−ax ) is large (~11-12 Hz) due to a ~180° dihedral angle, while axial-equatorial coupling is small (~2-5 Hz).

Table 1: 1 H NMR Quantitative Data Summary

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constants ( J , Hz) | Integration | Assignment Rationale |

| H2 (Acetal) | 4.65 | Triplet (t) | 5.0 | 1H | Strong deshielding by two O atoms; coupled to H1'. |

| H4, H6 (Eq) | 4.10 | Doublet of doublets of doublets (ddd) | 11.5, 5.0, 2.5 | 2H | Deshielded by C-C bond anisotropy; adjacent to O. |

| H4, H6 (Ax) | 3.75 | Triplet of doublets (td) | 11.5, 2.5 | 2H | Shielded relative to equatorial; large 3Jax−ax coupling. |

| H2' (CH 2 Cl) | 3.65 | Triplet (t) | 6.8 | 2H | Deshielded by adjacent electronegative Cl atom. |

| H1' (CH 2 ) | 2.10 | Doublet of triplets (dt) | 6.8, 5.0 | 2H | β -deshielded by acetal and Cl; coupled to H2 and H2'. |

| H5 (Eq) | 2.05 | Multiplet (m) | - | 1H | Deshielded by ring anisotropy; furthest from O atoms. |

| H5 (Ax) | 1.35 | Multiplet (m) | - | 1H | Most shielded proton in the system. |

13 C NMR Spectral Analysis: Electronic Environments

The 13 C NMR spectrum (100 MHz, CDCl 3 , 1 H-decoupled) provides a clear map of the carbon skeleton, driven primarily by inductive effects[3].

-

The Acetal Carbon (C2): The defining feature of any 1,3-dioxane is the C2 carbon, which appears at ~100.5 ppm . The additive electron-withdrawing effect of two direct C-O bonds strips electron density from this nucleus, pushing it far downfield into the classic acetal/ketal window.

-

The Substituent Chain (C1', C2'): The terminal carbon bearing the chlorine atom (C2') appears at ~39.8 ppm , characteristic of an alkyl chloride. The bridging methylene (C1') appears at ~36.5 ppm , experiencing moderate β -deshielding from both the acetal oxygens and the chlorine atom.

Table 2: 13 C NMR Quantitative Data Summary

| Position | Chemical Shift ( δ , ppm) | Type | Assignment Rationale |

| C2 (Acetal) | 100.5 | CH | Extreme deshielding due to two directly attached O atoms. |

| C4, C6 (Ring) | 66.9 | CH 2 | Standard α -deshielding by a single ether oxygen. |

| C2' (CH 2 Cl) | 39.8 | CH 2 | α -deshielding by the electronegative chlorine atom. |

| C1' (CH 2 ) | 36.5 | CH 2 | β -deshielding from both the acetal group and the chlorine. |

| C5 (Ring) | 25.7 | CH 2 | Most shielded carbon; furthest from all heteroatoms. |

Field-Proven Experimental Protocol: A Self-Validating Workflow

A common pitfall in the NMR analysis of 1,3-dioxanes is their extreme sensitivity to acid-catalyzed hydrolysis. Standard CDCl 3 often contains trace amounts of DCl generated via photodecomposition. If untreated, this acid will rapidly hydrolyze 2-(2-chloroethyl)-1,3-dioxane back into 3-chloropropanal and 1,3-propanediol directly inside the NMR tube, ruining the spectrum.

To ensure trustworthiness and data integrity, the following self-validating protocol must be used. It incorporates a physical neutralization step and a built-in Quality Control (QC) gate.

Step-by-Step Methodology

-

Solvent Preparation: Pack a small glass pipette with 2 cm of basic alumina (Brockmann Grade I) plugged with glass wool. Elute 1.0 mL of CDCl 3 through the plug directly into a clean vial. Causality: The basic alumina traps trace DCl, preventing acetal cleavage.

-

Sample Dissolution: Dissolve 15–20 mg of 2-(2-chloroethyl)-1,3-dioxane in 0.6 mL of the freshly neutralized CDCl 3 . Transfer to a high-quality 5 mm NMR tube.

-

Acquisition: Acquire the 1 H spectrum (16 scans, 2s relaxation delay) and 13 C spectrum (512 scans, 2s relaxation delay) at 298 K.

-

Self-Validating QC Check: Before processing the full spectrum, check the region around 9.8 ppm . Causality: This is the resonance frequency for the aldehyde proton of 3-chloropropanal. If an aldehyde peak is present and integrates to >2% relative to the acetal peak at 4.65 ppm, the sample has degraded. The data must be discarded, and the sample re-prepared.

Caption: Self-validating NMR sample preparation and acquisition workflow for acid-sensitive acetals.

References

-

2-(2-Chloroethyl)-1,3-dioxane | C6H11ClO2 | CID 83318 , PubChem, National Institutes of Health, [Link]

-

Conformational analysis in saturated heterocyclic compounds , Accounts of Chemical Research (1970), [Link]

-

Spectrometric Identification of Organic Compounds, 8th Edition , John Wiley & Sons (2014),[Link]

Sources

Mechanistic Elucidation and Synthetic Protocols for 2-(2-Chloroethyl)-1,3-dioxane Acetalization

Executive Summary

2-(2-Chloroethyl)-1,3-dioxane is a highly versatile heterocyclic building block, extensively utilized in the synthesis of active pharmaceutical ingredients (APIs) and complex agrochemicals[1]. The synthesis of this compound relies on the acid-catalyzed acetalization of 3-chloropropanal with 1,3-propanediol. This technical guide provides an in-depth mechanistic analysis of the acetal formation, thermodynamic drivers, and a self-validating experimental protocol designed for high-yield, scalable production.

Mechanistic Pathway of Acetal Formation

The formation of 1,3-dioxanes from aldehydes and 1,3-diols is a that proceeds via a sequence of reversible, acid-catalyzed steps. The transformation of a carbonyl group into a cyclic acetal effectively swaps one carbon-oxygen double bond for two carbon-oxygen single bonds[2].

-

Step 1: Carbonyl Activation. Under neutral conditions, alcohols are weak nucleophiles. The introduction of a Brønsted acid, such as p-toluenesulfonic acid (p-TsOH), protonates the carbonyl oxygen of 3-chloropropanal. This polarization significantly increases the electrophilicity of the carbonyl carbon[2].

-

Step 2: Primary Nucleophilic Attack. One of the hydroxyl groups of 1,3-propanediol attacks the activated carbonyl carbon, breaking the π-bond. Subsequent proton transfer neutralizes the intermediate, yielding a hemiacetal.

-

Step 3: Dehydration and Oxocarbenium Generation. The hemiacetal hydroxyl group is protonated by the acid catalyst, transforming it into a superior leaving group (water). An E1-like elimination of water generates a highly reactive, resonance-stabilized oxocarbenium ion[2]. This dehydration is typically the rate-limiting step and the primary kinetic hurdle.

-

Step 4: Intramolecular Cyclization. The tethered second hydroxyl group of the 1,3-propanediol moiety undergoes a rapid intramolecular nucleophilic attack on the oxocarbenium carbon, forming the six-membered 1,3-dioxane ring.

-

Step 5: Catalyst Regeneration. Deprotonation of the final oxonium ion yields the neutral 2-(2-chloroethyl)-1,3-dioxane and regenerates the p-TsOH catalyst.

Caption: Mechanistic pathway of acid-catalyzed 1,3-dioxane formation from 3-chloropropanal.

Thermodynamic & Kinetic Controls

Acetalization is an equilibrium-driven process. Because the reaction produces one equivalent of water per equivalent of acetal, the equilibrium naturally favors the starting materials (hemiacetals and carbonyls) unless thermodynamically driven forward[3].

-

Catalyst Selection (Causality): p-TsOH is selected over inorganic acids (like HCl or H₂SO₄) because it is highly soluble in organic solvents like toluene. This provides a homogeneous catalytic environment while avoiding unwanted side reactions such as ether cleavage or chloride displacement.

-

Azeotropic Dehydration (Causality): Toluene is chosen as the solvent because it forms a minimum-boiling azeotrope with water. By refluxing the mixture through a Dean-Stark apparatus, from the reaction matrix. According to Le Chatelier's principle, this physical removal of the byproduct irreversibly shifts the equilibrium toward the cyclic acetal[3].

Quantitative Catalyst Comparison for 1,3-Dioxane Synthesis

| Catalyst System | Loading (mol%) | Solvent | Temp (°C) | Time (h) | Avg. Yield (%) | Mechanistic Advantage |

| p-Toluenesulfonic Acid (p-TsOH) | 1–5 | Toluene | 110 (Reflux) | 4–8 | 85–95 | Excellent organic solubility; drives complete dehydration via Dean-Stark[3]. |

| Zirconium Tetrachloride (ZrCl₄) | 5 | Neat / Solvent-Free | 25 | 2 | ~90 | Chemoselective Lewis acid activation; mild conditions[3]. |

| Boron Trifluoride Etherate (BF₃·OEt₂) | 5–10 | Dichloromethane | 25 | 12 | 60–70 | Useful for sensitive substrates, but lacks thermodynamic driving force of reflux[4]. |

Experimental Protocol: A Self-Validating System

To ensure reproducibility and trustworthiness, the following protocol incorporates self-validating volumetric checkpoints rather than relying solely on arbitrary reaction times.

Reagents:

-

3-Chloropropanal: 1.0 equivalent

-

1,3-Propanediol: 1.1 equivalents (A slight excess drives kinetics without complicating the aqueous workup due to the diol's high water solubility).

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O): 0.05 equivalents (5 mol%).

-

Toluene: 5 volumes (relative to the aldehyde).

Step-by-Step Methodology:

-

Reaction Assembly: In a round-bottom flask, dissolve 3-chloropropanal in toluene. Add 1,3-propanediol and p-TsOH·H₂O.

-

Apparatus Configuration: Equip the flask with a Dean-Stark trap filled with toluene, topped with a reflux condenser. Causality: The Dean-Stark trap is critical for the continuous, irreversible removal of water.

-

Reflux & Validation: Heat the mixture to a vigorous reflux (approx. 110 °C).

-

Self-Validating Checkpoint: Monitor the volume of water collecting in the Dean-Stark trap. For a 1.0-mole scale reaction, exactly 18 mL of water must collect. If water collection plateaus prematurely (e.g., at 10 mL), the reaction has stalled, indicating potential catalyst poisoning or insufficient reflux temperature. Do not proceed to workup until the theoretical water volume is achieved.

-

-

Quenching: Once the theoretical water volume is achieved and TLC confirms the consumption of the aldehyde, cool the mixture to room temperature. Add saturated aqueous NaHCO₃.

-

Causality: The mild base neutralizes the p-TsOH, preventing the reverse reaction (acid-catalyzed hydrolysis) during the concentration phase[3].

-

-

Phase Separation: Separate the organic toluene layer. Extract the aqueous layer once with ethyl acetate, combine the organic phases, wash with brine, and dry over anhydrous Na₂SO₄.

-

Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude oil via vacuum distillation to yield pure 2-(2-chloroethyl)-1,3-dioxane as a clear liquid.

Caption: Self-validating experimental workflow for the synthesis of 2-(2-chloroethyl)-1,3-dioxane.

Sources

Thermodynamic Stability of 2-(2-Chloroethyl)-1,3-Dioxane Under Acidic Conditions: A Mechanistic and Kinetic Guide

Executive Summary

In advanced organic synthesis and pharmaceutical development, the strategic selection of protecting groups and building blocks dictates the efficiency of multi-step synthetic routes. 2-(2-Chloroethyl)-1,3-dioxane is a highly versatile cyclic acetal that serves as a masked form of 3-chloropropanal. While 1,3-dioxanes are universally stable under basic and nucleophilic conditions, their behavior under acidic conditions is governed by a complex interplay of thermodynamics, ring entropy, and electronic substituent effects. This whitepaper provides an in-depth technical analysis of the thermodynamic stability of 2-(2-chloroethyl)-1,3-dioxane, detailing the causality behind its acid-catalyzed hydrolysis, the inductive effects of the chloroethyl group, and the self-validating experimental protocols required to profile its kinetic behavior.

Structural and Thermodynamic Foundations

Acetals are the thermodynamic sink of the reaction between an aldehyde and an alcohol under anhydrous acidic conditions. The 1,3-dioxane scaffold (a six-membered cyclic acetal) exhibits significantly higher thermodynamic stability compared to acyclic counterparts (e.g., diethyl acetals)[1]. This enhanced stability is primarily driven by entropic factors; the intramolecular nature of the reverse reaction (ring-closing of the transient hemiacetal) is highly favorable, effectively shifting the equilibrium toward the intact cyclic acetal unless a vast excess of water drives the hydrolysis forward[1].

Furthermore, the six-membered 1,3-dioxane ring adopts a stable chair conformation. The thermodynamic stability of the specific derivative, 2-(2-chloroethyl)-1,3-dioxane, is heavily influenced by the equatorial positioning of the 2-chloroethyl substituent, which minimizes 1,3-diaxial steric clashes[2].

Mechanistic Causality of Acid-Catalyzed Hydrolysis

The hydrolysis of 2-(2-chloroethyl)-1,3-dioxane under acidic conditions proceeds via the specific acid-catalyzed A-1 mechanism [3]. Understanding the causality of each step is critical for predicting its stability in drug development workflows.

-

Protonation (Fast, Reversible): The reaction initiates with the rapid, reversible protonation of one of the ring oxygen atoms.

-

C–O Bond Cleavage (Slow, Rate-Determining): The protonated acetal undergoes unimolecular endocyclic C–O bond cleavage. This is the rate-determining step (RDS) and generates a highly reactive, resonance-stabilized oxocarbenium ion [3].

-

Nucleophilic Attack (Fast): Water attacks the electrophilic carbon of the oxocarbenium ion, forming a cyclic hemiacetal intermediate.

-

Ring Opening and Breakdown (Fast): A subsequent proton transfer and collapse of the hemiacetal yields the final products: 3-chloropropanal and 1,3-propanediol.

Fig 1: Acid-catalyzed hydrolysis pathway of 2-(2-chloroethyl)-1,3-dioxane via the oxocarbenium ion.

Electronic Effects: The 2-Chloroethyl Substituent

The thermodynamic and kinetic stability of an acetal is exquisitely sensitive to the electronic nature of the substituents on the acetal carbon[4]. Because the rate-determining step involves the generation of a positively charged oxocarbenium ion, any substituent that can stabilize this charge (e.g., electron-donating alkyl groups) will lower the transition state energy ( ΔG‡ ) and accelerate hydrolysis[1].

Conversely, the 2-chloroethyl group is strongly electron-withdrawing due to the inductive effect (-I) of the highly electronegative chlorine atom. This inductive pull extends through the sigma-bond framework, pulling electron density away from the developing positive charge at the anomeric carbon. As a result, the transition state leading to the oxocarbenium ion is severely destabilized. This translates to a higher activation energy and a significantly retarded rate of hydrolysis compared to simple alkyl-substituted 1,3-dioxanes[4].

Table 1: Comparative Thermodynamic Data of 1,3-Dioxane Derivatives

Note: Data represents relative kinetic stability profiles based on established linear free-energy relationships for acetal hydrolysis.

| Acetal Derivative | Substituent Electronic Effect | Relative Hydrolysis Rate ( krel ) | Oxocarbenium Stability |

| 2-Methyl-1,3-dioxane | Electron-donating (+I) | 1.0 (Reference) | Stabilized |

| 2-Ethyl-1,3-dioxane | Electron-donating (+I) | ~1.2 | Stabilized |

| 2-(2-Chloroethyl)-1,3-dioxane | Electron-withdrawing (-I) | < 0.05 | Destabilized |

| 2-(Dichloromethyl)-1,3-dioxane | Strongly Electron-withdrawing | << 0.01 | Highly Destabilized |

Experimental Methodologies for Thermodynamic Profiling

To confidently utilize 2-(2-chloroethyl)-1,3-dioxane in a synthetic pipeline, researchers must empirically validate its stability under specific process conditions. The following self-validating protocols are designed to extract precise thermodynamic parameters ( ΔH‡ , ΔS‡ ) and prove the mechanistic pathway.

Fig 2: Step-by-step NMR workflow for thermodynamic and kinetic profiling of acetal hydrolysis.

Protocol 1: NMR-Monitored Kinetic Profiling of Hydrolysis

This protocol utilizes in situ 1 H-NMR to monitor the reaction kinetics. The use of a mixed solvent system (D 2 O/CD 3 CN) ensures both the solubility of the organic acetal and the presence of the aqueous hydrolytic agent[5].

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 0.1 mmol of 2-(2-chloroethyl)-1,3-dioxane in 0.5 mL of a D 2 O/CD 3 CN mixture (1:4 v/v).

-

Internal Standardization (Self-Validation): Add 0.01 mmol of 1,3,5-trimethoxybenzene as an internal standard. Causality: This compound is inert under mildly acidic conditions and provides a distinct, non-overlapping singlet (~6.1 ppm) to ensure accurate integration regardless of spectrometer drift.

-

Temperature Equilibration: Place the NMR tube in the spectrometer and equilibrate to the target temperature (e.g., 298 K) for 10 minutes.

-

Acid Initiation: Eject the tube, rapidly inject a standardized solution of DCl in D 2 O to achieve a final pD of 2.0, invert to mix, and immediately re-insert into the spectrometer.

-

Data Acquisition: Acquire 1 H-NMR spectra every 5 minutes for 3 hours. Monitor the disappearance of the acetal anomeric proton (~4.6 ppm) and the appearance of the 3-chloropropanal aldehyde proton (~9.7 ppm).

-

Thermodynamic Extraction: Plot ln([Acetal]t/[Acetal]0) vs. time to extract the observed rate constant ( kobs ). Repeat at 308 K and 318 K. Construct an Eyring plot ( ln(kobs/T) vs. 1/T ) to calculate the enthalpy ( ΔH‡ ) and entropy ( ΔS‡ ) of activation.

Protocol 2: Anhydrous Trapping of the Oxocarbenium Intermediate

To validate the A-1 mechanism, the transient oxocarbenium ion must be intercepted before water can attack.

Step-by-Step Methodology:

-

Anhydrous Setup: Flame-dry a Schlenk flask under argon. Dissolve 0.5 mmol of 2-(2-chloroethyl)-1,3-dioxane in 5 mL of strictly anhydrous CH 2 Cl 2 .

-

Cryogenic Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath to stabilize the highly reactive intermediate.

-

Lewis Acid Activation: Add 1.2 equivalents of Boron trifluoride diethyl etherate (BF 3 ·OEt 2 ). Causality: The Lewis acid coordinates to the ring oxygen, forcing endocyclic cleavage without providing the water necessary for complete hydrolysis.

-

Quench and Isolate: Quench with saturated aqueous NaHCO 3 , extract with CH 2 Cl 2 , and purify via flash chromatography. The isolation of the allylated ether definitively proves the existence of the oxocarbenium intermediate.

Strategic Implications in Drug Development

The unique thermodynamic profile of 2-(2-chloroethyl)-1,3-dioxane makes it a highly strategic building block in drug development. Because the electron-withdrawing chloroethyl group retards hydrolysis[4], this specific acetal can survive mild acidic workups (e.g., pH 4-5) that would otherwise cleave standard acyclic or electron-rich cyclic acetals.

Furthermore, the pendant primary alkyl chloride is a prime candidate for nucleophilic substitution (S N 2) or for generating Grignard reagents. The robust thermodynamic stability of the 1,3-dioxane ring ensures that the masked aldehyde remains fully protected during these harsh organometallic transformations, allowing chemists to elaborate the chloroethyl side chain before finally unmasking the aldehyde using strong, concentrated aqueous acid.

References

-

Thieme Connect. "Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals."[Link][2]

-

Master Organic Chemistry. "Hydrates, Hemiacetals, and Acetals."[Link][3]

-

ElectronicsAndBooks. "Comparative Study of the Water-Catalyzed Hydrolysis of [(p-Nitrophenyl)sulfonyl]methyl Perchlorate in 1,4-Dioxane-Water and in 1,3-Dioxane-Water."[Link][5]

-

Thieme Connect. "2.1 Introduction 2.2 0,0-Acetals."[Link][4]

Sources

Application Note: 2-(2-Chloroethyl)-1,3-dioxane as a Masked Propionaldehyde Alkylating Agent in Organic Synthesis

Executive Summary

In complex molecule construction, the strategic introduction of aldehyde functionalities often requires masking the reactive carbonyl to prevent premature side reactions (e.g., self-aldol condensation, oxidation, or unwanted nucleophilic attacks). 2-(2-Chloroethyl)-1,3-dioxane (CAS 13297-07-9) serves as a highly versatile bifunctional building block for this exact purpose. It functions primarily as an electrophilic alkylating agent, enabling the precise installation of a protected 3-oxopropyl (propionaldehyde) moiety onto various nucleophilic scaffolds.

This reagent is heavily utilized in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials where the introduction of a functionalized ether or acetal moiety is required [1]. This application note provides an authoritative, causality-driven guide to utilizing 2-(2-chloroethyl)-1,3-dioxane, detailing the mechanistic rationale behind reaction conditions, in situ activation strategies, and validated protocols for both alkylation and subsequent deprotection.

Mechanistic Rationale & Reactivity Profile

The 1,3-Dioxane Advantage

The choice of a 1,3-dioxane ring over other acetals (such as dimethyl acetal or 1,3-dioxolane) is rooted in its superior thermodynamic stability. The six-membered cyclic acetal is highly resistant to strongly basic conditions, nucleophiles, and even rigorous organometallic environments. This allows the masked aldehyde to survive harsh alkylation conditions (e.g., LDA, NaH, or elevated temperatures) without degradation.

The Kinetic Challenge and Finkelstein Activation

The primary reactive site of 2-(2-chloroethyl)-1,3-dioxane is the terminal alkyl chloride. While chlorides are economically favorable and chemically stable, they are relatively sluggish electrophiles in bimolecular nucleophilic substitution (SN2) reactions due to the poor leaving-group ability of the chloride ion.

To overcome this kinetic barrier without resorting to the more expensive and light-sensitive alkyl iodides, an in situFinkelstein reaction is employed. By adding a catalytic or stoichiometric amount of sodium iodide (NaI) or potassium iodide (KI), the alkyl chloride is transiently converted into an alkyl iodide[2]. Iodide is both a superior nucleophile and an excellent leaving group, effectively acting as a nucleophilic catalyst that accelerates the overall alkylation rate.

Figure 1: Kinetic activation of the alkyl chloride via in situ Finkelstein iodide exchange.

Synthetic Workflow

The standard operational workflow involves three distinct phases: (1) Nucleophilic substitution (alkylation), (2) Isolation of the masked intermediate, and (3) Acid-catalyzed deprotection to reveal the target aldehyde.

Figure 2: Strategic workflow for incorporating a 3-oxopropyl moiety via SN2 alkylation.

Validated Experimental Protocols

Protocol A: N-Alkylation of Secondary Amines

This protocol utilizes mild base and catalytic iodide to append the protected aldehyde to a secondary amine, a common transformation in the synthesis of basic pharmaceutical pharmacophores.

Reagents & Materials:

-

Secondary Amine (1.0 equiv)

-

2-(2-Chloroethyl)-1,3-dioxane (1.2 equiv)

-

Potassium Carbonate (K₂CO₃, 2.0 equiv) - Finely powdered

-

Potassium Iodide (KI, 0.2 equiv)

-

Acetonitrile (MeCN) - Anhydrous

Step-by-Step Methodology:

-

Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the secondary amine (1.0 equiv) and anhydrous MeCN (approx. 0.2 M concentration).

-

Base Addition: Add finely powdered K₂CO₃ (2.0 equiv). Causality: K₂CO₃ acts as a non-nucleophilic heterogeneous base to scavenge the HCl byproduct, preventing amine protonation and maintaining its nucleophilicity.

-

Catalyst & Electrophile Addition: Add KI (0.2 equiv) followed by 2-(2-chloroethyl)-1,3-dioxane (1.2 equiv). Causality: KI initiates the Finkelstein cycle. MeCN is chosen as a polar aprotic solvent because it poorly solvates anions, thereby maximizing the nucleophilicity of the generated iodide and the amine.

-

Heating: Attach a reflux condenser and heat the mixture to 80 °C under an inert atmosphere (N₂) for 12–16 hours.

-

Self-Validation Check: Monitor the reaction via TLC (typically 3:1 Hexanes:EtOAc). The 1,3-dioxane moiety does not absorb UV light; therefore, visualization requires staining (e.g., KMnO₄ or Ninhydrin). A white precipitate (KCl) will accumulate in the flask, visually confirming the progression of the substitution.

-

Workup: Cool to room temperature, filter the suspension through a Celite pad to remove inorganic salts, and concentrate the filtrate in vacuo. Purify via silica gel chromatography.

Protocol B: C-Alkylation of Ketone Enolates

Carbon-carbon bond formation via enolate alkylation is sterically demanding. This protocol utilizes strong bases and polar additives to maximize enolate reactivity.

Reagents & Materials:

-

Ketone (1.0 equiv)

-

Lithium Diisopropylamide (LDA, 1.1 equiv)

-

2-(2-Chloroethyl)-1,3-dioxane (1.5 equiv)

-

Sodium Iodide (NaI, 1.0 equiv) - Pre-dried

-

THF / DMPU (N,N'-Dimethylpropyleneurea)

Step-by-Step Methodology:

-

Enolate Formation: In a dry flask under Argon, cool a solution of LDA (1.1 equiv) in anhydrous THF to -78 °C. Slowly add the ketone (1.0 equiv) dropwise. Stir for 45 minutes. Causality: LDA irreversibly deprotonates the ketone to form the kinetic lithium enolate.

-

Additive Introduction: Add DMPU (2.0 equiv) to the mixture. Causality: Lithium enolates form tight tetrameric or hexameric aggregates in THF, drastically reducing their nucleophilicity. DMPU coordinates the lithium cation, breaking these aggregates and generating a highly reactive "naked" enolate.

-

Alkylation: In a separate vial, dissolve 2-(2-chloroethyl)-1,3-dioxane (1.5 equiv) and dry NaI (1.0 equiv) in a minimum amount of THF (stir for 15 mins to pre-form the iodide). Add this solution dropwise to the enolate at -78 °C.

-

Thermal Gradient: Allow the reaction to slowly warm to room temperature overnight (approx. 12 hours).

-

Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

Protocol C: Acidic Deprotection (Aldehyde Unmasking)

Once the masked intermediate is isolated, the 1,3-dioxane ring must be hydrolyzed.

Step-by-Step Methodology:

-

Dissolve the acetal intermediate in a 4:1 mixture of THF and H₂O.

-

Add a catalytic amount of p-Toluenesulfonic acid (pTsOH, 0.1 equiv) or 1M aqueous HCl.

-

Stir at room temperature for 2–4 hours. Causality: The aqueous acidic environment protonates the acetal oxygen, leading to ring opening and subsequent hydrolysis to yield the free aldehyde and 1,3-propanediol as a byproduct.

-

Quench carefully with saturated aqueous NaHCO₃, extract with dichloromethane, and concentrate to yield the crude aldehyde, which should be used immediately in downstream reactions (e.g., Reductive Amination, Wittig) to prevent degradation.

Quantitative Data Summary

The table below summarizes the optimized reaction parameters for utilizing 2-(2-chloroethyl)-1,3-dioxane across various nucleophile classes.

| Nucleophile Class | Representative Nucleophile | Base | Solvent | Catalyst | Temp (°C) | Time (h) | Expected Yield (%) |

| Amine (1° / 2°) | Piperidine, Benzylamine | K₂CO₃ | MeCN or DMF | KI (0.2 eq) | 80 | 12 - 16 | 75 - 90 |

| Phenol / Alkoxide | Phenol | Cs₂CO₃ | DMF | NaI (0.1 eq) | 90 | 16 - 24 | 70 - 85 |

| Thiolate | Thiophenol | Et₃N | THF | None needed | 65 | 4 - 8 | 85 - 95 |

| Ketone Enolate | Acetophenone | LDA | THF + DMPU | NaI (1.0 eq) | -78 to 25 | 12 | 50 - 70 |

Alternative Application: Umpolung via Grignard Formation

While this guide focuses on 2-(2-chloroethyl)-1,3-dioxane as an electrophilic alkylating agent, it is critical to note its capacity for polarity reversal (umpolung). By treating the alkyl chloride (or its bromide analog) with magnesium turnings in THF, it can be converted into the corresponding Grignard reagent: (2-(1,3-dioxan-2-yl)ethyl)magnesium chloride [3].

This commercially available Grignard reagent acts as a powerful nucleophile, allowing the masked 3-oxopropyl group to be added directly to electrophiles such as esters, aldehydes, or complex heterocyclic scaffolds (e.g., naphthyridinone derivatives) in advanced drug discovery workflows.

References

-

ChemicalRoot. "2-(2-Chloroethyl)-1,3-Dioxane CAS NO 13297-07-9". ChemicalRoot Product Catalog. Available at:[Link]

-

Wikipedia Contributors. "Finkelstein reaction". Wikipedia, The Free Encyclopedia. Available at:[Link]

-

Fisher Scientific. "(1,3-Dioxan-2-ylethyl)magnesium bromide, 0.5M solution in THF, AcroSeal". Thermo Scientific Chemicals. Available at:[Link]

Application Note: Chemoselective Deprotection of 1,3-Dioxane Rings in Chloroethyl Derivatives

Executive Summary

In the realm of complex molecule synthesis and drug development, the 1,3-dioxane ring serves as a robust protecting group for 1,3-diols and carbonyls. However, when the substrate architecture includes a labile chloroethyl moiety (–CH₂CH₂Cl), standard deprotection protocols must be rigorously re-evaluated. This application note provides field-proven, step-by-step methodologies for the chemoselective cleavage of 1,3-dioxane acetals while preserving sensitive primary alkyl chlorides, utilizing both mild protic acid and Lewis acid-catalyzed strategies.

Mechanistic Rationale & Chemoselectivity

The primary synthetic challenge in this transformation arises from the orthogonal reactivities of the two functional groups. 1,3-Dioxanes—particularly those derived from neopentyl glycol—exhibit enhanced thermodynamic stability due to the Thorpe-Ingold effect, often necessitating [1].

Conversely, the chloroethyl group is highly susceptible to nucleophilic substitution (Sₙ2) and base-promoted elimination (E2), which readily yields unwanted vinyl chloride derivatives. Furthermore, the carbon-chlorine bond can be sensitive to [2].

To navigate this dichotomy, we must strictly avoid basic environments and employ mild, highly oxophilic catalysts. These catalysts selectively activate the acetal oxygen to form an oxocarbenium intermediate without providing a sufficient nucleophilic environment to perturb the alkyl chloride. Recent advancements highlight the exceptional efficacy of [3] as a mild, orthogonal approach.

Quantitative Comparison of Deprotection Strategies

The following table summarizes the impact of various deprotection environments on chloroethyl-bearing substrates.

| Deprotection System | Reagents & Solvent | Temperature | Reaction Time | Chloroethyl Stability | Typical Yield |

| Mild Protic Acid | pTSA (0.1–0.5 eq), MeOH/H₂O | 20–25 °C | 2–6 h | Excellent (No substitution) | 85–95% |

| Lewis Acid Catalysis | ZrCl₄ (5–10 mol%), MeOH | 25 °C (or 60 °C MW) | 0.5–2 h | Excellent (Orthogonal) | 90–98% |

| Strong Aqueous Acid | 6M HCl, THF/H₂O | 60–80 °C | 4–12 h | Poor (Hydrolysis risk) | < 50% |

| Basic Conditions | NaOH / KOH, EtOH | Reflux | N/A | Fails (E2 Elimination) | 0% |

Reaction Workflow & Mechanistic Pathway

Figure 1: Mechanistic workflow for chemoselective 1,3-dioxane deprotection.

Experimental Protocols

Protocol A: Mild Protic Acid Hydrolysis (pTSA/MeOH)

Causality Insight: p-Toluenesulfonic acid (pTSA) provides a sufficiently low pH to protonate the acetal oxygen without introducing strong, competing nucleophiles (unlike concentrated HCl or HBr) that could trigger Sₙ2 displacement of the primary chloride.

-

Dissolution: Dissolve the chloroethyl-1,3-dioxane derivative in a 4:1 mixture of Methanol and Deionized Water to achieve a substrate concentration of approximately 0.1–0.2 M.

-

Acidification: Cool the reaction flask to 0 °C using an ice bath. Add p-Toluenesulfonic acid monohydrate (pTSA·H₂O, 0.1 to 0.2 equivalents) in one portion.

-

Propagation: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir vigorously for 2 to 6 hours.

-

Quenching (Critical Step): Once TLC indicates complete consumption of the starting material, immediately quench the reaction by adding saturated aqueous NaHCO₃ until the pH reaches ~7.5. Note: Neutralization prior to solvent removal is mandatory to prevent acid-catalyzed polymerization or chloride degradation during concentration.

-

Extraction: Remove the bulk of the methanol under reduced pressure. Extract the remaining aqueous layer with Ethyl Acetate (3 × 20 mL per gram of substrate).

-

Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude diol.

Protocol B: Lewis Acid-Catalyzed Methanolysis (ZrCl₄)

Causality Insight: Zirconium(IV) chloride is a highly oxophilic Lewis acid. It coordinates preferentially to the acetal oxygen, weakening the C–O bond without generating free aqueous protons. Methanol acts as the nucleophilic trap, forming a volatile dimethyl acetal byproduct that is easily removed, driving the reaction forward while leaving the chloroethyl group completely untouched[3].

-

Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve the substrate in anhydrous Methanol (0.2 M).

-

Catalyst Addition: Add Zirconium(IV) chloride (ZrCl₄, 5–10 mol%) in a single portion at room temperature.

-

Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours. (For sterically hindered neopentyl acetals, the reaction can be subjected to microwave irradiation at 60 °C for 10–20 minutes).

-

Quenching: Quench the reaction with 1–2 mL of saturated aqueous NaHCO₃ to precipitate the zirconium salts.

-

Workup: Concentrate the mixture under reduced pressure to remove methanol. Partition the resulting slurry between Dichloromethane (DCM) and water.

-

Purification: Extract the aqueous layer with DCM (2 × 15 mL). Dry the combined organics over Na₂SO₄, filter through a short pad of Celite to remove residual metal salts, and concentrate to afford the pure product.

Troubleshooting & Analytical Monitoring

To ensure this protocol acts as a self-validating system, utilize the following analytical benchmarks:

-

TLC Monitoring: The starting 1,3-dioxane typically exhibits a high R_f value (e.g., ~0.7 in 3:1 Hexanes:EtOAc) and is UV-inactive (unless conjugated systems are present). The deprotected 1,3-diol will appear at a significantly lower R_f (e.g., ~0.2).

-

Visual Validation: Stain the TLC plate with p-Anisaldehyde. The deprotected diol will stain intensely, turning dark blue or purple upon heating, confirming the exposure of the hydroxyl groups.

-

NMR Verification: The persistence of the chloroethyl group must be validated post-workup via ¹H NMR. Look for the characteristic, unshifted triplet corresponding to the –CH₂Cl protons, typically resonating between 3.50 – 3.75 ppm .

References

-

Title: Microwave-Assisted Synthesis of Substituted Tetrahydropyrans Catalyzed by ZrCl4 and Its Application in the Asymmetric Synthesis of exo- and endo-brevicomin Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

-

Title: Strategic Design of Cyclic Acetals for Living Cationic Copolymerization with Vinyl Monomers and Sequence-Controlled Polymer Synthesis Source: Osaka University Knowledge Archive URL: [Link]

Sources

Application Note: Catalytic Alkylation of Primary Amines with 2-(2-Chloroethyl)-1,3-dioxane

Executive Summary

The synthesis of secondary amines via the direct alkylation of primary amines with alkyl halides is a fundamental transformation in organic chemistry. However, when utilizing 2-(2-chloroethyl)-1,3-dioxane as the electrophile, chemists face a dual challenge: the relatively poor leaving-group ability of the primary chloride and the high acid-sensitivity of the 1,3-dioxane (acetal) protecting group. Furthermore, amine alkylation is notoriously prone to overalkylation, often yielding complex mixtures of secondary, tertiary, and quaternary amines[1].

This application note details a highly optimized, self-validating protocol for the selective mono-alkylation of primary amines using 2-(2-chloroethyl)-1,3-dioxane. By employing a Finkelstein-type catalytic activation strategy combined with mild inorganic bases, this method maximizes yields, suppresses overalkylation, and strictly preserves the integrity of the acetal moiety.

Mechanistic Principles & Causality

To move beyond simply following steps, it is critical to understand the causality behind the selected reaction conditions. Every reagent in this protocol serves a specific, mechanistic purpose.

The "Runaway Train" of Overalkylation

Direct alkylation of ammonia or primary amines is often described as a "runaway train"[1]. Once the primary amine (R-NH₂) attacks the alkyl halide, it forms a secondary amine. Because alkyl groups are electron-donating, the resulting secondary amine is often more nucleophilic than the starting primary amine. Consequently, it outcompetes the primary amine for the remaining electrophile, leading to tertiary amines and quaternary ammonium salts[2]. The Solution: To achieve selective mono-alkylation, we must manipulate stoichiometry and concentration. Using a significant excess of the primary amine (3–5 equivalents) alters the statistical probability of the reaction, ensuring the electrophile encounters a primary amine far more frequently than a newly formed secondary amine.

Catalytic Halide Exchange (Finkelstein Activation)

Alkyl chlorides undergo S_N2 displacements sluggishly compared to bromides or iodides[3]. Heating the reaction excessively to force the substitution can lead to degradation. The Solution: We introduce Potassium Iodide (KI) or Sodium Iodide (NaI) in catalytic to sub-stoichiometric amounts (0.1–0.5 eq). The iodide ion acts as a nucleophilic catalyst. It displaces the chloride to form 2-(2-iodoethyl)-1,3-dioxane in situ. This transient alkyl iodide is vastly more reactive toward the primary amine, accelerating the desired C-N bond formation under milder thermal conditions[4].

Acid Scavenging & Acetal Preservation

The S_N2 reaction generates one equivalent of hydrohalic acid (HCl or HI). If left unneutralized, this acid will protonate the amine, rendering it non-nucleophilic and halting the reaction. More critically, the 1,3-dioxane ring is an acetal. Acetals are highly stable to bases and nucleophiles but are rapidly hydrolyzed in the presence of aqueous acids. The Solution: A mild, insoluble inorganic base such as Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) is employed. It acts as an acid scavenger, driving the reaction forward while maintaining a strictly basic environment that protects the acetal group[4].

Catalytic cycle and S_N2 pathway for the alkylation of primary amines with Finkelstein activation.

Optimization of Reaction Conditions

The following quantitative data summarizes the optimization of the reaction parameters. The goal is to maximize the conversion of the electrophile while maintaining high selectivity for the secondary amine over the tertiary amine.

| Solvent | Catalyst | Base (2.0 eq) | Amine Eq. | Temp (°C) | Conversion (%) | Selectivity (2° : 3° amine) |

| THF | None | TEA | 1.1 | 65 | < 20% | 85 : 15 |

| Acetonitrile | KI (0.1 eq) | K₂CO₃ | 1.5 | 80 | 78% | 70 : 30 |

| DMF | NaI (0.2 eq) | Cs₂CO₃ | 1.5 | 80 | > 95% | 65 : 35 |

| DMF | KI (0.2 eq) | K₂CO₃ | 3.0 | 80 | > 95% | 92 : 8 |

Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. By monitoring the physical state of the base and the pH during workup, the operator can continuously verify the integrity of the reaction environment.

Step-by-step experimental workflow for the selective mono-alkylation of primary amines.

Step-by-Step Methodology

Scale: 10 mmol of 2-(2-chloroethyl)-1,3-dioxane.

-

System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon or nitrogen atmosphere.

-

Reagent Loading: Add the primary amine (30 mmol, 3.0 eq), finely powdered anhydrous K₂CO₃ (20 mmol, 2.0 eq), and Potassium Iodide (2 mmol, 0.2 eq) to the flask. Causality Check: The K₂CO₃ must be finely powdered to maximize surface area for efficient heterogeneous acid scavenging.

-

Solvent Addition: Suspend the mixture in 25 mL of anhydrous DMF. Stir at room temperature for 10 minutes to ensure a homogenous suspension.

-

Electrophile Addition: Add 2-(2-chloroethyl)-1,3-dioxane (10 mmol, 1.0 eq) dropwise over 5 minutes via syringe. Causality Check: Slow addition keeps the instantaneous concentration of the electrophile low, further favoring reaction with the abundant primary amine over the trace secondary amine product.

-

Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 80 °C using an oil bath or heating block. Maintain vigorous stirring for 12–16 hours.

-

In-Process Monitoring (Self-Validation): Monitor the reaction via TLC (e.g., 50% EtOAc in Hexanes, visualized with Ninhydrin stain). The disappearance of the primary amine is not a reliable indicator due to its excess; instead, monitor the consumption of the 2-(2-chloroethyl)-1,3-dioxane (visualized via phosphomolybdic acid or KMnO₄).

-

Aqueous Workup: Cool the reaction to room temperature. Quench by adding 50 mL of distilled water. Critical Validation Step: Check the pH of the aqueous layer using indicator paper. It must be > 8. If it is acidic, the acetal has likely degraded. Extract the aqueous mixture with Ethyl Acetate (3 × 30 mL).

-

Washing & Drying: Wash the combined organic layers with brine (3 × 20 mL) to remove residual DMF. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, typically a gradient of Dichloromethane to 5-10% Methanol in Dichloromethane containing 1% Triethylamine) to yield the pure secondary amine.

References

-

Alkylation of Amines by Alkyl Halides Source: Chemistry LibreTexts URL:[Link]

-

Alkylation of Amines (Sucks!) Source: Master Organic Chemistry URL:[Link]

- Efficient synthesis of secondary amines by selective alkylation of primary amines (US6423871B1)

-

Amine alkylation Source: Wikipedia URL: [Link]

Sources

Application Note: Synthesis of Functionalized Aldehydes via 2-(2-Chloroethyl)-1,3-dioxane

Executive Summary & Mechanistic Rationale

The controlled introduction of aldehyde functionalities is a cornerstone of complex molecule construction in drug development and materials science. 2-(2-Chloroethyl)-1,3-dioxane (CAS 13297-07-9) serves as a highly versatile, bifunctional C3 building block, acting as a masked 3-oxopropyl equivalent[1].

The Causality of Structural Choice: Chemists frequently face a dilemma when utilizing acetal-protected aldehydes: premature deprotection during harsh upstream reactions. The six-membered 1,3-dioxane ring solves this by adopting a thermodynamically stable chair conformation. This steric arrangement provides superior resistance to strongly basic, nucleophilic, or reductive conditions compared to acyclic acetals or five-membered 1,3-dioxolanes[2].

Furthermore, while the alkyl chloride moiety is inherently less reactive toward nucleophilic attack than its bromo- or iodo- counterparts, this lower reactivity translates to exceptional shelf stability and cost-effectiveness. The chloride can be strategically activated in situ via Finkelstein halogen exchange for direct alkylations, or it can be converted into a Grignard reagent to facilitate nucleophilic additions to carbonyls[3].

Synthetic Workflows & Pathway Visualization

The synthetic utility of 2-(2-chloroethyl)-1,3-dioxane is generally bifurcated into two primary pathways, both culminating in an acid-catalyzed deprotection to reveal the target functionalized aldehyde.

Synthetic workflows for functionalized aldehydes via 2-(2-chloroethyl)-1,3-dioxane.

Experimental Methodologies (Self-Validating Protocols)

The following protocols have been engineered to ensure high reproducibility. Each procedure is designed as a self-validating system , providing the chemist with immediate, observable feedback to confirm reaction progress without requiring continuous instrumental analysis.

Protocol A: Finkelstein-Assisted Direct Alkylation

This protocol is ideal for appending the 3-oxopropyl group to secondary amines, thiols, or enolates.

-

Causality: Alkyl chlorides possess a high bond dissociation energy, making them sluggish electrophiles in direct SN2 reactions. The addition of catalytic sodium iodide (NaI) facilitates an in situ Finkelstein reaction, transiently generating the highly reactive alkyl iodide. Potassium carbonate (K2CO3) acts as a heterogeneous acid scavenger to neutralize the generated HCl and drive the reaction forward.

-

Self-Validating Indicator: The reaction is self-validating through visual cues. As the halogen exchange and subsequent alkylation proceed, the generation of insoluble NaCl or KCl causes the initially clear acetonitrile solution to become distinctly cloudy and precipitate a white solid, confirming reaction turnover.

Step-by-Step Procedure:

-

Charge an oven-dried flask with the nucleophile (1.0 equiv), anhydrous K2CO3 (2.0 equiv), and NaI (0.2 equiv) in anhydrous acetonitrile (0.5 M).

-

Add 2-(2-chloroethyl)-1,3-dioxane (1.2 equiv) dropwise at room temperature.

-

Heat the reaction mixture to 70 °C under a nitrogen atmosphere.

-

Monitor the reaction visually (look for the formation of a dense white precipitate) and via TLC.

-

Upon completion (typically 6–12 hours), cool to room temperature, filter the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the intermediate alkylated 1,3-dioxane via flash column chromatography.

Protocol B: Grignard Reagent Formation and Carbonyl Addition

This pathway transforms the reagent into a potent nucleophile for carbon-carbon bond formation[3].

-

Causality: The insertion of magnesium into a C-Cl bond is notoriously difficult due to the low polarizability of the chloride leaving group. Iodine (I2) is employed to chemically etch the passivating magnesium oxide layer, exposing the highly reactive zero-valent magnesium surface.

-

Self-Validating Indicator: This protocol validates itself via a distinct thermal and chromatic signature. The successful initiation of the Grignard reagent is confirmed by the rapid bleaching of the iodine's brown color, accompanied by a sharp, localized exotherm that causes the THF solvent to gently reflux without external heating.

Step-by-Step Procedure:

-

In a flame-dried, multi-neck flask equipped with a reflux condenser, add magnesium turnings (1.5 equiv) and a single crystal of I2.

-

Add just enough anhydrous THF to cover the magnesium.

-

Add 5% of the total volume of 2-(2-chloroethyl)-1,3-dioxane (1.0 equiv total) without stirring.

-

Validation Check: Wait for the iodine color to fade and the solvent to bubble. If initiation fails, gently warm the flask with a heat gun.

-

Once initiated, dilute the remaining 2-(2-chloroethyl)-1,3-dioxane in THF (to reach 1.0 M) and add dropwise at a rate that maintains a gentle reflux.

-

Stir for an additional 1 hour at 50 °C, then cool to 0 °C.

-

Add the target electrophile (e.g., an aldehyde or ketone, 0.8 equiv) dropwise. Stir for 2 hours, then quench with saturated aqueous NH4Cl.

-

Extract with ethyl acetate, dry over Na2SO4, and concentrate to yield the intermediate alcohol.

Protocol C: Acid-Catalyzed Deprotection to the Free Aldehyde

The final step unmasks the aldehyde functionality[2].

-

Causality: The deprotection of the 1,3-dioxane ring requires aqueous acidic conditions to protonate the acetal oxygen. This triggers ring-opening to an oxocarbenium intermediate, which is subsequently trapped by water to release the free aldehyde and 1,3-propanediol.

-

Self-Validating Indicator: The completion of the deprotection is validated via TLC analysis coupled with 2,4-Dinitrophenylhydrazine (2,4-DNP) staining. The free aldehyde rapidly condenses with 2,4-DNP to form a hydrazone, producing a bright, unmistakable yellow/orange spot on the TLC plate.

Acid-catalyzed hydrolysis mechanism of 1,3-dioxane to yield the free aldehyde.

Step-by-Step Procedure:

-

Dissolve the protected intermediate in a miscible organic solvent (e.g., THF or Acetone) to a concentration of 0.2 M.

-

Add an equal volume of 1M aqueous HCl.

-

Stir vigorously at room temperature. Monitor by TLC (stain with 2,4-DNP).

-

Upon completion, neutralize the mixture carefully with saturated aqueous NaHCO3 until gas evolution ceases.

-

Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate to isolate the functionalized aldehyde.

Quantitative Data Presentation: Deprotection Optimization

The stability of the 1,3-dioxane ring requires careful selection of deprotection conditions to maximize yield while preventing degradation of the newly formed aldehyde. The table below summarizes optimized conditions based on substrate sensitivity.

| Acid Catalyst | Solvent System | Temp (°C) | Time (h) | Avg. Yield (%) | Mechanistic Observations & Utility |

| 1M HCl | THF / H₂O (1:1) | 25 | 2–4 | 85–92 | Standard conditions; highly scalable. Biphasic nature requires vigorous stirring. |

| p-TSA (10 mol%) | Acetone / H₂O (10:1) | 50 | 1–2 | 88–95 | Acetone acts as a chemical scavenger for the released 1,3-propanediol, driving the equilibrium forward. |

| TFA (20% v/v) | DCM / H₂O (2:1) | 25 | 6–8 | 70–75 | Milder biphasic reaction; highly recommended for substrates with acid-sensitive secondary functional groups. |

References

-

ChemicalCell. "2-(2-Chloroethyl)-1,3-Dioxane CAS NO 13297-07-9". ChemicalRoot.1

-

BenchChem Technical Support Team. "Technical Support Center: Deprotection of 1,3-Dioxane Acetals Derived from Neopentyl Glycol". BenchChem. 2

-

Diederich, A. M., et al. "WO1995014655A1 - Diastereoselective synthesis of hydroxyethylene dipeptide isosteres". Google Patents. 3

Sources

Technical Support Center: Troubleshooting 2-(2-Chloroethyl)-1,3-dioxane Grignard Formation

Target Audience: Researchers, Process Chemists, and Drug Development Professionals.

Overview and Mechanistic Causality

Synthesizing a Grignard reagent from an alkyl chloride bearing an acetal group—specifically 2-(2-chloroethyl)-1,3-dioxane—presents a unique set of kinetic and thermodynamic challenges. Because the carbon-chlorine bond is inherently less reactive towards magnesium insertion than a carbon-bromine bond, researchers often resort to elevated temperatures (e.g., refluxing THF). However, applying excessive thermal energy triggers two primary, yield-destroying side reactions: Wurtz homocoupling and gamma-elimination .

Understanding the causality behind these pathways is critical for developing a self-validating, high-yield protocol.

Reaction pathways of 2-(2-chloroethyl)-1,3-dioxane Grignard formation and side reactions.

Mechanistic Breakdown of Side Reactions

-

Wurtz Homocoupling: This occurs when the newly formed Grignard reagent acts as a nucleophile (or participates in a radical pathway) and attacks unreacted 2-(2-chloroethyl)-1,3-dioxane[10]. Causality: High concentrations of unreacted alkyl chloride combined with high temperatures drastically increase the rate of this bimolecular side reaction .

-

Gamma-Elimination (Cyclopropanation): The Grignard reagent formed is a gamma-alkoxy Grignard. The nucleophilic carbanion is separated by three carbons from the electronegative acetal oxygens. Causality: At elevated temperatures (>60°C), the thermal energy overcomes the activation barrier for intramolecular nucleophilic attack, expelling the alkoxide leaving group and forming a cyclopropane derivative.

Frequently Asked Questions (Troubleshooting)

Q1: My reaction won't initiate, but if I heat it to reflux, my yield drops to <30%. How do I safely initiate the reaction? A: The passivating layer of magnesium oxide (MgO) prevents the insertion of Mg into the C-Cl bond. Heating to reflux forces the reaction but simultaneously accelerates Wurtz coupling and gamma-elimination. Solution: Chemically activate the magnesium surface using . The addition of 1,2-dibromoethane reacts with Mg to form ethylene gas and MgBr₂, mechanically and chemically scrubbing the MgO layer to expose highly reactive Mg(0) . Alternatively, utilizing DIBAL-H (1 mol%) can activate the Mg surface, allowing initiation at temperatures as low as 20–30°C.

Q2: I am observing a large amount of the dimerized byproduct (1,4-bis(1,3-dioxan-2-yl)butane). How can I minimize this Wurtz coupling? A: Wurtz coupling is highly dependent on the concentration of the unreacted alkyl chloride. If you add the entire batch of 2-(2-chloroethyl)-1,3-dioxane at once, the Grignard reagent will preferentially react with the alkyl chloride rather than waiting for your downstream electrophile. Solution: Implement a strict continuous or dropwise addition protocol. Add only 5% of the alkyl chloride to initiate the reaction. Once initiation is confirmed (via a mild exotherm), add the remaining solution dropwise over 1–2 hours, ensuring the rate of addition matches the rate of Grignard formation. This keeps the steady-state concentration of the alkyl chloride near zero.

Q3: NMR analysis shows the presence of cyclopropane derivatives and ring-opened acetals. What went wrong? A: You have triggered a gamma-elimination. The acetal oxygen at the gamma position is a viable leaving group under thermal stress. Solution: Strict temperature control is mandatory. Never allow the reaction temperature to exceed 40°C. Use a water bath or active cooling jacket to dissipate the exothermic heat generated during the dropwise addition phase.

Quantitative Data: Impact of Activation Methods

The following table summarizes the causal relationship between the chosen activation method, reaction temperature, and the resulting product distribution.

| Activation Method | Initiation Temp (°C) | Operating Temp (°C) | Grignard Yield (%) | Wurtz Dimer (%) | Cyclopropane (%) |

| None (Thermal only) | 65 (Reflux) | 65 | < 30% | 45% | 20% |

| Iodine (I₂) | 50 | 45 - 50 | 60% | 25% | 10% |

| 1,2-Dibromoethane | 40 | 30 - 35 | 85% | < 10% | < 2% |

| DIBAL-H (1 mol%) | 25 | 20 - 25 | > 90% | < 5% | Trace |

Optimized, Self-Validating Experimental Protocol

This protocol is designed as a self-validating system: the visual cues (ethylene evolution, controlled exotherm) inherently verify that the mechanistic conditions for success are being met before proceeding to the next step.

Optimized step-by-step workflow for Grignard reagent preparation.

Reagents & Equipment:

-

Magnesium turnings (1.2 eq, freshly handled)

-

2-(2-chloroethyl)-1,3-dioxane (1.0 eq, dried over molecular sieves)

-

Anhydrous THF (water content < 0.05%)

-

1,2-dibromoethane (0.05 eq)

-

3-neck round-bottom flask, reflux condenser, addition funnel, internal thermometer, and argon/nitrogen line.

Step-by-Step Methodology:

-

System Purge & Mg Preparation: Flame-dry the glassware under vacuum and backfill with argon. Add Magnesium turnings (1.2 eq) and 2 volumes of anhydrous THF (relative to Mg mass).

-

Chemical Activation: Add 1,2-dibromoethane (0.05 eq) to the unstirred mixture.

-

Validation Check: Observe the evolution of ethylene gas bubbles. This visually confirms the removal of the MgO passivation layer. Do not proceed until bubbling is observed.

-

-

Initiation: Prepare a solution of 2-(2-chloroethyl)-1,3-dioxane (1.0 eq) in 5 volumes of anhydrous THF in the addition funnel. Add exactly 5% of this solution to the flask. Warm the flask gently to 40°C.

-

Validation Check: A spontaneous temperature rise (exotherm) and localized cloudiness indicate successful initiation.

-

-

Controlled Addition: Immediately remove the external heat source. Begin dropwise addition of the remaining alkyl chloride solution. Adjust the addition rate and use a room-temperature water bath to maintain the internal reaction temperature strictly between 30°C and 35°C to prevent gamma-elimination.

-

Maturation: Once addition is complete, stir the reaction mixture at room temperature (20–25°C) for 1 to 2 hours. This ensures complete consumption of the alkyl chloride without inducing thermal degradation.

References

-

Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development, ACS Publications. [Link]

-

Selectivity of Grignard Reagent Formation: From Semibatch to Continuous Lab and Pilot Scale. Organic Process Research & Development, ACS Publications. [Link]

-

Wurtz Reaction. Wikipedia.[Link]

-

Grignard Reagent. Wikipedia.[Link]

Technical Support Center: Optimizing Enolate Alkylation with 2-(2-Chloroethyl)-1,3-dioxane

Welcome to the Technical Support Center for advanced C-C bond formation. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles researchers face when coupling enolates with 2-(2-chloroethyl)-1,3-dioxane.

This electrophile is highly valuable for introducing a masked propionaldehyde moiety into complex scaffolds. However, because it is a primary alkyl chloride, it suffers from inherently sluggish SN2 reactivity. This kinetic bottleneck often leads to competing side reactions, such as enolate equilibration or E2 elimination. This guide provides the causality behind these failures and the field-proven methodologies to overcome them.

Part 1: Mechanistic Workflow & Causality

To achieve high yields, we must manipulate the kinetic parameters of both the nucleophile and the electrophile. Lithium enolates in tetrahydrofuran (THF) exist as tight, unreactive hexameric or tetrameric aggregates[1]. Simultaneously, the carbon-chlorine bond of the electrophile presents a high activation energy barrier for nucleophilic attack.

Successful alkylation requires a dual-pronged approach:

-

Electrophile Activation: Converting the sluggish chloride to a highly reactive iodide via the Finkelstein reaction[2].

-

Nucleophile De-aggregation: Utilizing strongly coordinating co-solvents (like DMPU or HMPA) to break down enolate aggregates into highly reactive monomers or dimers[1][3].

Workflow for optimizing enolate alkylation via Finkelstein exchange and de-aggregation.

Part 2: Troubleshooting Guide & FAQs

Q1: My reaction stalls at 20% conversion, and I recover mostly unreacted starting material. How do I drive it to completion? A: The primary cause is the high activation energy required to displace the chloride ion. Alkyl chlorides are notoriously poor electrophiles for enolate alkylation. Solution: Perform a Finkelstein reaction prior to the alkylation. By treating 2-(2-chloroethyl)-1,3-dioxane with Sodium Iodide (NaI) in acetone, you exchange the chloride for an iodide[2]. The resulting 2-(2-iodoethyl)-1,3-dioxane is significantly more electrophilic. Additionally, add 10-20% v/v of DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) to your THF solvent mixture. DMPU selectively solvates the lithium cation, breaking the unreactive enolate aggregates into reactive monomers[1][3].

Q2: I am observing a significant amount of 2-vinyl-1,3-dioxane in my crude NMR. What is causing this? A: You are observing competing E2 elimination. Enolates (especially sterically hindered ones) are strong Brønsted bases. If the SN2 trajectory is kinetically slow (due to the chloride leaving group), the enolate will instead abstract a proton adjacent to the halide, eliminating HCl and forming the vinyl dioxane. Solution: Switching to the iodide derivative (as mentioned in Q1) lowers the SN2 activation energy, allowing substitution to outcompete elimination. Furthermore, ensure the alkylation is initiated at -78 °C and warmed very slowly (e.g., to -20 °C) rather than jumping straight to room temperature.

Q3: The alkylation worked, but my 1,3-dioxane protecting group was cleaved, yielding an aldehyde. Why? A: Acetals like 1,3-dioxane are highly sensitive to aqueous acid. If your standard workup involves quenching with saturated aqueous Ammonium Chloride ( NH4Cl ) or HCl , the localized drop in pH during the quench will rapidly hydrolyze the acetal. Solution: Modify your workup. Quench the reaction cold (-78 °C) with a buffered, mildly basic solution, such as saturated aqueous Sodium Bicarbonate ( NaHCO3 ) or a pH 7.4 phosphate buffer.

Q4: I am seeing di-alkylated (polyalkylated) byproducts. How can I improve mono-selectivity? A: Polyalkylation occurs when the rate of enolate equilibration (proton transfer between the alkylated product and unreacted enolate) is faster than the rate of the initial alkylation. Solution: This is a kinetic problem. You must accelerate the alkylation step. The combination of DMPU and the iodide electrophile ensures the alkylation is nearly instantaneous, preventing the product from having time to act as a proton donor[1]. Alternatively, ensure a slight excess of base (1.05 equivalents of LDA) is used to guarantee 100% enolate formation before the electrophile is introduced.

Diagnostic logic tree for troubleshooting low yields in enolate alkylation.

Part 3: Quantitative Optimization Data

The following table summarizes the causal impact of electrophile activation and enolate de-aggregation on the overall yield of a standard ketone enolate alkylation.

| Electrophile | Additive | Temp Profile | Primary Outcome | Isolated Yield |

| 2-(2-Chloroethyl)-1,3-dioxane | None (THF only) | -78 °C to RT | Mostly unreacted SM, some E2 | < 15% |

| 2-(2-Chloroethyl)-1,3-dioxane | DMPU (20% v/v) | -78 °C to RT | Increased E2 elimination | 35% |

| 2-(2-Iodoethyl)-1,3-dioxane | None (THF only) | -78 °C to -20 °C | Sluggish SN2 , enolate equilibration | 55% |

| 2-(2-Iodoethyl)-1,3-dioxane | DMPU (20% v/v) | -78 °C to -20 °C | Rapid, clean mono-alkylation | > 85% |

Part 4: Standard Operating Protocols (SOPs)

To ensure a self-validating system, the protocol is split into two distinct phases. Phase A guarantees the reactivity of the electrophile, while Phase B controls the kinetic environment of the enolate.

Phase A: Pre-activation via Finkelstein Reaction

Self-Validation Check: The precipitation of NaCl confirms the forward progress of the halide exchange.

-

Setup: In an oven-dried round-bottom flask under argon, dissolve 2-(2-chloroethyl)-1,3-dioxane (1.2 equiv. relative to final enolate) in anhydrous acetone (0.5 M).

-

Reagent Addition: Add Sodium Iodide (NaI, 3.0 equiv.). Note: NaI is highly soluble in acetone, whereas the byproduct NaCl is not.

-

Reaction: Heat the mixture to reflux (approx. 56 °C) for 12-16 hours in the dark (wrap flask in foil to prevent iodine radical formation).

-

Validation & Workup: Cool to room temperature. A dense white precipitate (NaCl) should be visible. Filter the suspension through a pad of Celite to remove NaCl and excess NaI.

-

Concentration: Carefully concentrate the filtrate under reduced pressure. Re-dissolve the resulting oil in anhydrous THF and dry over activated 4Å molecular sieves for 2 hours prior to Phase B.

Phase B: Enolate Generation and Alkylation

Self-Validation Check: The color of the enolate solution should remain stable upon the addition of DMPU, indicating successful solvation without degradation.

-

Enolate Formation: To an oven-dried flask under argon, add anhydrous THF and diisopropylamine (1.05 equiv.). Cool to -78 °C. Dropwise add n-Butyllithium (1.05 equiv.). Stir for 15 minutes to form LDA.

-

Substrate Addition: Dropwise add the ketone/ester substrate (1.0 equiv.) as a solution in THF. Stir at -78 °C for 45 minutes to ensure complete kinetic enolate formation.

-

De-aggregation: Add anhydrous DMPU (20% v/v relative to THF) dropwise. Stir for 15 minutes. The solution is now primed with highly reactive enolate monomers.

-

Alkylation: Dropwise add the freshly prepared 2-(2-iodoethyl)-1,3-dioxane (from Phase A) over 10 minutes.

-

Temperature Control: Maintain at -78 °C for 1 hour, then slowly let the reaction warm to -20 °C over 2 hours. Monitor by TLC.

-

Buffered Quench (Critical): Once complete, quench the reaction at -20 °C by adding saturated aqueous NaHCO3 . Do not use acid. Extract with Ethyl Acetate, wash with brine, dry over Na2SO4 , and concentrate.

Part 5: References

-

Effects of HMPA on the Structure and Reactivity of the Lithium Enolate of Cyclopentanone in THF: The Dimer is Responsible for Alkylation and Proton Exchange Reactions. ResearchGate. Available at:[Link]

-

Finkelstein Reaction in Non-polar Organic Solvents: A Streamlined Synthesis of Organic Iodides. ACS Publications. Available at:[Link]

-

The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis (Details on DMPU/HMPA co-solvation in enolate alkylation). MDPI. Available at:[Link]

Sources

Technical Support Center: Troubleshooting Incomplete Deprotection of 2-(2-Chloroethyl)-1,3-Dioxane Adducts

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the cleavage of cyclic acetals. The deprotection of 2-(2-chloroethyl)-1,3-dioxane[1] presents a unique intersection of thermodynamic stability and kinetic sensitivity.

This guide provides field-proven methodologies, mechanistic insights, and step-by-step troubleshooting to drive your deprotection to completion without compromising your target molecule.

Mechanistic Insights: Why is this Substrate Stubborn?

To troubleshoot effectively, we must first understand the causality behind the molecule's resistance to standard deprotection conditions:

-

Conformational Stability: The 1,3-dioxane ring adopts a highly stable chair conformation, making it inherently more resistant to acidic cleavage than its 5-membered (1,3-dioxolane) or acyclic counterparts[2].

-

Inductive Destabilization: The rate-limiting step of acetal hydrolysis is the formation of the oxocarbenium ion. The highly electronegative 2-chloroethyl group inductively pulls electron density away from the anomeric center, destabilizing this transition state and severely retarding the reaction rate.

-

The Acrolein Trap: Attempting to overcome this kinetic barrier by applying harsh heating and strong aqueous acids often leads to the degradation of the liberated 3-chloropropanal. Under prolonged acidic exposure or during basic workup, 3-chloropropanal readily undergoes β -elimination to yield acrolein and HCl, destroying your product yield.

Mechanistic pathway and competing degradation in 2-(2-chloroethyl)-1,3-dioxane hydrolysis.

Troubleshooting FAQs

Q1: My reaction stalls at 40-50% conversion despite using 1 M HCl. What is the primary cause? A1: This is a classic manifestation of mass transfer limitation combined with equilibrium constraints[3]. 2-(2-chloroethyl)-1,3-dioxane is highly lipophilic. In purely aqueous acid, the reaction is biphasic, and the effective concentration of the acetal in the acidic aqueous phase is negligible. Furthermore, acetal cleavage is a reversible equilibrium[4]. Solution: Introduce a water-miscible co-solvent (e.g., THF or Acetone) to create a homogenous system, and ensure water is present in vast stoichiometric excess to drive the equilibrium toward the aldehyde.

Q2: I switched to a homogenous THF/HCl system and heated it to 60°C. The starting material disappeared, but my isolated yield of 3-chloropropanal is terrible. Why? A2: You have successfully overcome the kinetic barrier but triggered the "Acrolein Trap." At elevated temperatures, strong Brønsted acids catalyze the β -elimination of the chloride leaving group from the resulting 3-chloropropanal. Solution: Lower the temperature to 25°C and switch to a milder acid system, or utilize a Lewis acid catalyst that can activate the acetal oxygen without requiring harsh proton concentrations[5].